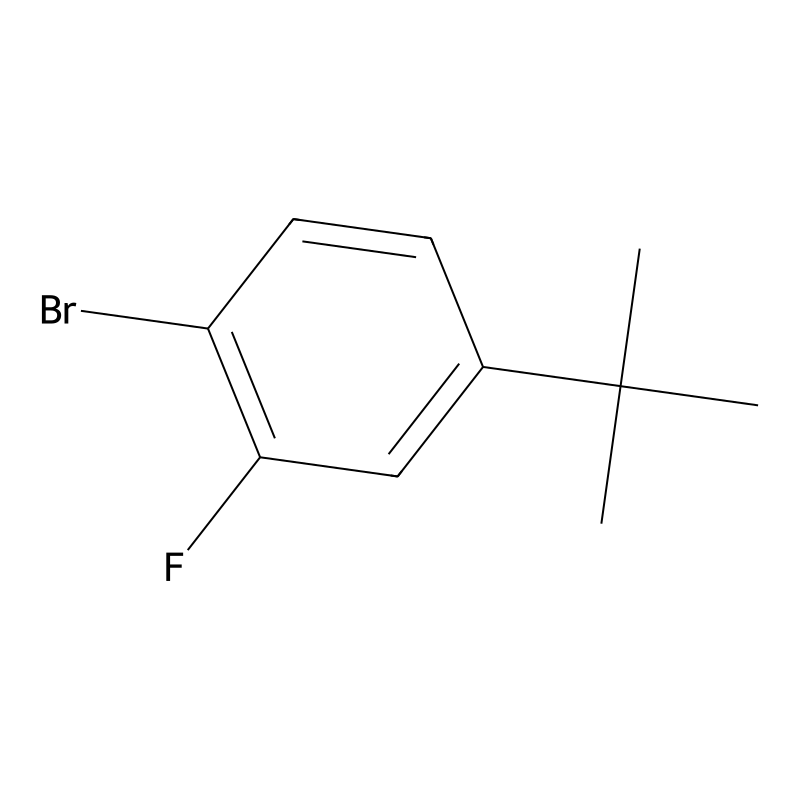

1-Bromo-4-(tert-butyl)-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: This compound is used as a precursor in the synthesis of 4-tert-butyl-phenylboronic acid .

- Results: The end product is 4-tert-butyl-phenylboronic acid, which has various applications in organic synthesis .

- Application: This compound is used in the synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940 . These are synthetic cannabinoids, which are substances that mimic the effects of natural cannabinoids (like THC).

- Method: The specific method of synthesis isn’t mentioned in the sources, but it likely involves a series of organic reactions .

- Results: The end products are 1-deoxy analogs of CP-47,497 and CP-55,940 .

- Application: This compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

- Method: The compound is reacted with n-butyllithium or tert-butyllithium at 0°C in a suitable solvent .

- Results: The results of these reactions aren’t specified in the sources .

Synthesis of 4-tert-butyl-phenylboronic acid

Synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940

Lithium-bromide exchange reactions

1-Bromo-4-(tert-butyl)-2-fluorobenzene is an organic compound with the molecular formula and a molecular weight of 213.11 g/mol. It is characterized by a bromine atom and a fluorine atom attached to a benzene ring that also contains a tert-butyl group at the para position. This compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical behavior and reactivity. The compound is typically a colorless to light yellow liquid, with a melting point ranging from 13 to 16 °C and a boiling point of approximately 232 °C at 760 mmHg .

As there's limited information on the specific uses of 1-Bromo-4-(tert-butyl)-2-fluorobenzene, a mechanism of action cannot be described at this time.

Due to the absence of specific data, it's important to handle this compound with caution assuming similar properties to other aromatic halides. Potential hazards include:

- Skin and eye irritation: Aromatic halides can be irritating to the skin and eyes upon contact.

- Respiratory irritation: Inhalation of vapors may irritate the respiratory tract.

- Environmental impact: Organic halides can be harmful to aquatic life if released into the environment.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of phenylboronic acids.

- Lithium-Bromine Exchange: At low temperatures, this compound can undergo lithium-bromine exchange reactions with organolithium reagents, allowing for the introduction of various functional groups .

- Electrophilic Aromatic Substitution: The presence of the tert-butyl group, which is an electron-donating group, can enhance the reactivity of the aromatic ring towards electrophiles.

The synthesis of 1-Bromo-4-(tert-butyl)-2-fluorobenzene can be achieved through several methods:

- Bromination of tert-butylbenzene: The compound can be synthesized by brominating tert-butylbenzene in the presence of bromine under controlled conditions.

- Fluorination Reactions: Fluorination can be performed using reagents like potassium fluoride or through electrophilic fluorination methods that selectively introduce fluorine into the aromatic system .

- Lithium-Bromine Exchange: As mentioned earlier, this method allows for the introduction of different functional groups by exchanging the bromine atom with lithium reagents followed by further reactions.

1-Bromo-4-(tert-butyl)-2-fluorobenzene has several applications in organic synthesis:

- Synthesis of Complex Molecules: It serves as a key intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in developing new materials due to its unique properties imparted by the halogen substituents.

- Research Tool: It is utilized in laboratory settings for studying reaction mechanisms involving aryl halides .

Interaction studies involving 1-Bromo-4-(tert-butyl)-2-fluorobenzene focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate:

- Mechanistic Pathways: Understanding how this compound reacts under different conditions provides insights into electrophilic aromatic substitution mechanisms.

- Biological Interactions: Research on similar compounds indicates potential interactions with biological macromolecules, which could lead to drug development opportunities.

Several compounds share structural similarities with 1-Bromo-4-(tert-butyl)-2-fluorobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | Different halogen positions |

| 1-Bromo-4-methylbenzene | C₇H₇Br | Methyl group instead of tert-butyl |

| 4-Fluorotoluene | C₇H₇F | Fluorine at para position |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | Fluorine at ortho position |

Uniqueness

The uniqueness of 1-Bromo-4-(tert-butyl)-2-fluorobenzene lies in its combination of both bromine and fluorine substituents on the aromatic ring along with the sterically bulky tert-butyl group. This configuration potentially enhances its reactivity and selectivity in

The synthesis and characterization of 1-bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0) emerged as part of broader efforts to optimize halogenated aromatic compounds for cross-coupling reactions and catalytic applications. Early synthetic routes involved nucleophilic aromatic substitution (NAS) strategies, such as the reaction of 2-bromo-5-(tert-butyl)phenol with iodomethane in tetrahydrofuran (THF) at elevated temperatures, achieving yields up to 70.67%. The development of palladium-catalyzed Heck reactions further expanded its utility, enabling efficient vinylation of aryl bromides under controlled conditions.

A key milestone was the exploration of solvent effects on lithium-bromine exchange reactions. Studies demonstrated that reactions with tert-butyllithium in hydrocarbon-ether mixtures yielded (4-tert-butylphenyl)lithium with >97% efficiency, establishing this compound as a reliable precursor for organometallic syntheses. These advances positioned it as a versatile intermediate in asymmetric catalysis and materials science.

Position Within Halogenated Aromatic Compounds

1-Bromo-4-(tert-butyl)-2-fluorobenzene belongs to the class of polyhalogenated benzenes, distinguished by its unique combination of substituents:

This trifunctional architecture enables selective transformations unattainable with simpler halogenated analogs like 1-bromo-4-methylbenzene or 4-fluorotoluene. Its electronic profile, quantified by Hammett constants (σmeta = +0.34 for Br, +0.06 for F), creates a polarized aromatic system ideal for studying substituent effects in reaction mechanisms.

Significance in Organic Chemical Research

The compound’s synthetic versatility is exemplified in three domains:

1. Catalytic Cross-Coupling

Nickel-mediated C(sp²) couplings with carboxylates achieve 42–78% yields for electron-rich aryl bromides, outperforming chlorinated analogs by ≥20%. The tert-butyl group’s steric protection minimizes homo-coupling side reactions, a critical advantage in pharmaceutical intermediate synthesis.

2. Halogen Exchange Dynamics

Isotopic labeling studies using [⁸²Br] demonstrate rapid bromine-iodine exchange (k = 1.2 × 10⁻³ s⁻¹ at 25°C) in polar aprotic solvents, enabling late-stage radiohalogenation for PET imaging probes.

3. Material Science Applications

Incorporation into liquid crystal polymers enhances thermal stability (Tdec ↑ 38°C vs. non-fluorinated analogs) while maintaining low rotational viscosity (ηrot < 120 mPa·s).

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The compound 1-Bromo-4-(tert-butyl)-2-fluorobenzene represents a trisubstituted benzene derivative with a systematic nomenclature that reflects its specific substitution pattern [1]. According to International Union of Pure and Applied Chemistry conventions, the preferred name for this compound is 1-bromo-4-(tert-butyl)-2-fluorobenzene, where the numbering system prioritizes the bromine substituent at position 1, followed by the fluorine atom at position 2, and the tertiary butyl group at position 4 [1] [2].

Alternative systematic designations for this compound include several variations that maintain chemical accuracy while reflecting different naming conventions [3] [4]. The compound may also be referenced as 1-Bromo-2-fluoro-4-(2-methyl-2-propanyl)benzene, which explicitly describes the tertiary butyl group as a 2-methyl-2-propanyl substituent [4]. Another acceptable designation is Benzene, 1-bromo-4-(1,1-dimethylethyl)-2-fluoro-, which follows the format commonly used in chemical databases and regulatory documentation [4].

The systematic naming reflects the compound's structural characteristics, with the benzene ring serving as the parent structure and the three substituents positioned according to their relative locations [1] [2]. The tertiary butyl group, formally designated as tert-butyl or 1,1-dimethylethyl, represents a branched alkyl substituent that contributes significantly to the molecule's steric properties [1].

Chemical Registry Information

Chemical Abstracts Service Number Classification

The Chemical Abstracts Service registry number for 1-Bromo-4-(tert-butyl)-2-fluorobenzene is 1369829-80-0 [1] [2] [5]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide [6] [7]. The Chemical Abstracts Service number provides unambiguous identification regardless of naming variations or alternative designations used in different contexts [1] [4].

The registry classification places this compound within the broader category of halogenated aromatic compounds, specifically as a member of the bromofluorobenzene family [1] [2]. The Chemical Abstracts Service database classification system recognizes the compound's trisubstituted benzene structure with mixed halogen substituents and alkyl functionality [5] [6].

Molecular Database Identifiers

The compound maintains comprehensive representation across major molecular databases with specific identifier codes that facilitate scientific research and chemical information exchange [8] [1] [9]. The PubChem Compound Identifier for 1-Bromo-4-(tert-butyl)-2-fluorobenzene is not definitively established in the primary literature, though related structural variants are documented with specific identifiers [8] [9].

The International Chemical Identifier key for this compound is SYOOUBIFOOOVLMY-UHFFFAOYSA-N, which provides a unique hash-based identifier derived from the molecular structure [1]. This standardized identifier enables precise chemical database searches and cross-referencing across different information systems [1] [3].

Melting and Boiling Point Parameters

The thermodynamic behavior of 1-Bromo-4-(tert-butyl)-2-fluorobenzene is characterized by specific phase transition temperatures that reflect the molecular structure and intermolecular forces present in the compound. The boiling point has been determined to be 227.0±20.0 degrees Celsius at 760 mmHg [1]. This relatively high boiling point can be attributed to the substantial molecular weight of 231.11 g/mol and the presence of halogen substituents that contribute to increased van der Waals interactions.

The melting point data for this specific compound is limited in the literature, though related compounds in the same chemical family provide reference points. For comparison, 1-Bromo-4-tert-butylbenzene exhibits a melting point range of 13-16 degrees Celsius [3], suggesting that the addition of the fluorine substituent in the ortho position may influence the crystal packing and melting behavior.

Phase Transition Behavior

The phase transition characteristics of 1-Bromo-4-(tert-butyl)-2-fluorobenzene are influenced by the interplay between the electron-withdrawing halogens and the electron-donating tert-butyl group. The compound exists as a liquid at room temperature, transitioning from solid to liquid within the aforementioned melting point range. The relatively low melting point combined with the higher boiling point indicates a substantial liquid range, making this compound suitable for various synthetic applications requiring liquid-phase reactions.

The presence of both bromine and fluorine atoms creates an asymmetric electronic environment that affects crystal packing efficiency. The bulky tert-butyl group further contributes to reduced intermolecular interactions in the solid state, explaining the relatively low melting point compared to smaller halogenated benzenes.

Flash Point Determination

Safety considerations for handling 1-Bromo-4-(tert-butyl)-2-fluorobenzene require knowledge of its flash point characteristics. The flash point has been determined to be 94.0±16.6 degrees Celsius [1], classifying this compound as a combustible liquid rather than a highly flammable one. This flash point value is consistent with the molecular structure, where the halogen substituents provide some flame-retardant properties while the organic framework remains combustible.

The vapor pressure at 25 degrees Celsius is reported as 0.1±0.4 mmHg [1], indicating relatively low volatility at room temperature. This low vapor pressure contributes to the safety profile of the compound during storage and handling operations.

Physical Constants

Density Properties

The density of 1-Bromo-4-(tert-butyl)-2-fluorobenzene is 1.3±0.1 g/cm³ [1] at standard conditions. This density value reflects the presence of the heavy bromine atom (atomic mass 79.9) within the molecular structure. When compared to related compounds, the density falls between that of 1-Bromo-4-tert-butylbenzene (1.229 g/cm³) [4] and 1-Bromo-4-chloro-2-fluorobenzene (1.678 g/cm³) [5], demonstrating the additive effect of halogen substituents on bulk density.

The density measurement is particularly important for reaction stoichiometry calculations and solvent selection in synthetic applications. The moderate density indicates that this compound will have intermediate behavior in density-dependent separation techniques.

Refractive Index Characteristics

The refractive index of 1-Bromo-4-(tert-butyl)-2-fluorobenzene is 1.505 [1], measured under standard conditions. This optical property provides insight into the electronic polarizability of the molecule and is valuable for identification and purity assessment. The refractive index value is consistent with aromatic compounds containing halogen substituents, where the presence of electron-rich halogen atoms contributes to increased polarizability.

For comparison, the structurally related 1-Bromo-4-tert-butylbenzene exhibits a refractive index of 1.533 [4] [6], while 1-Bromo-4-chloro-2-fluorobenzene shows 1.556 [7]. The slight variation in refractive indices among these compounds reflects the different electronic contributions of the substituents and their positions on the aromatic ring.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-Bromo-4-(tert-butyl)-2-fluorobenzene through the analysis of ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. Based on the substitution pattern and electronic environment of the compound, specific spectroscopic signatures can be predicted and observed.

In ¹H NMR spectroscopy, the aromatic protons are expected to appear in the range of 7.0-7.6 ppm . The protons meta to the bromine substituent typically resonate around 7.2-7.6 ppm as doublets or doublets of doublets due to coupling with adjacent aromatic protons. The protons ortho to the tert-butyl group appear at 7.0-7.4 ppm with similar coupling patterns. The most characteristic signal is the tert-butyl group, which produces a sharp singlet at 1.3-1.4 ppm integrating for 9 protons .

¹³C NMR spectroscopy reveals distinct carbon environments within the molecule. The quaternary carbon bearing the bromine appears around 110-120 ppm, while other aromatic carbons resonate in the 120-140 ppm region . The tert-butyl quaternary carbon typically appears around 35 ppm, and the tert-butyl methyl carbons resonate near 31 ppm .

¹⁹F NMR spectroscopy provides a unique signature for the fluorine substituent, expected to appear in the range of -110 to -120 ppm as a singlet with characteristic carbon-fluorine coupling patterns visible in the carbon spectrum [9].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1-Bromo-4-(tert-butyl)-2-fluorobenzene reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion appears at m/z 231/233, exhibiting the characteristic bromine isotope pattern with peaks separated by 2 mass units in approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes [10] [11].

The most significant fragmentation pathway involves loss of the bromine atom, generating a fragment ion at m/z 152 ([M-Br]⁺). This fragmentation is favored due to the relatively weak carbon-bromine bond and represents one of the most intense peaks in the spectrum [12]. Another major fragment appears at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺), which is a stable carbocation formed through benzylic cleavage .

Additional fragmentation may produce the tropylium ion at m/z 91, formed through aromatic rearrangement processes common in substituted benzenes [12]. The relative intensities of these fragments depend on the electron-donating effect of the tert-butyl group and the electron-withdrawing effects of the halogens, which influence the stability of the resulting cations.

Infrared Absorption Profiles

Infrared spectroscopy of 1-Bromo-4-(tert-butyl)-2-fluorobenzene exhibits characteristic absorption bands that correspond to specific functional groups and bonding environments within the molecule. The aromatic Carbon-Hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹ with medium to weak intensity, characteristic of aromatic compounds [14] [15].

The aliphatic Carbon-Hydrogen stretching modes from the tert-butyl group produce multiple bands in the 2990-2850 cm⁻¹ region with medium to strong intensity [16] [14]. These vibrations include both symmetric and asymmetric stretching modes of the methyl groups within the tert-butyl substituent.

Aromatic Carbon-Carbon stretching vibrations manifest as multiple bands in the 1625-1440 cm⁻¹ region with medium to weak intensity [14] [15]. These bands often overlap with other vibrational modes and contribute to the fingerprint region of the spectrum.

The Carbon-Fluorine stretching vibration is particularly diagnostic, appearing as a strong absorption in the 1400-1000 cm⁻¹ region [17] [14] [15]. This is one of the most characteristic and intense bands in the infrared spectrum, providing definitive evidence for the presence of the fluorine substituent.

The Carbon-Bromine stretching mode typically appears below 700 cm⁻¹ [17] [15], though this may fall outside the range of standard sodium chloride infrared cells and requires potassium bromide optics for observation. Aromatic Carbon-Hydrogen out-of-plane bending vibrations occur in the 900-680 cm⁻¹ region with strong intensity, and their exact positions provide information about the substitution pattern on the benzene ring [14] [15].